Moschamine
Moschamine
N-feruloylserotonin is a member of the class of hydroxyindoles that is the N-feruloyl derivative of serotonin. It has a role as a plant metabolite. It is a member of hydroxyindoles, a member of cinnamamides, a member of phenols, an aromatic ether and a secondary carboxamide. It is functionally related to a ferulic acid.
Moschamine is a natural product found in Amberboa moschata, Centaurea arenaria, and other organisms with data available.
Moschamine is a natural product found in Amberboa moschata, Centaurea arenaria, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
68573-23-9
VCID:
VC0138351
InChI:
InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3+
SMILES:
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O
Molecular Formula:
C20H20N2O4
Molecular Weight:
352.4 g/mol
Moschamine
CAS No.: 68573-23-9
Cat. No.: VC0138351
Molecular Formula: C20H20N2O4
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-feruloylserotonin is a member of the class of hydroxyindoles that is the N-feruloyl derivative of serotonin. It has a role as a plant metabolite. It is a member of hydroxyindoles, a member of cinnamamides, a member of phenols, an aromatic ether and a secondary carboxamide. It is functionally related to a ferulic acid. Moschamine is a natural product found in Amberboa moschata, Centaurea arenaria, and other organisms with data available. |
|---|---|
| CAS No. | 68573-23-9 |
| Molecular Formula | C20H20N2O4 |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | (E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3+ |
| Standard InChI Key | WGHKJYWENWLOMY-XVNBXDOJSA-N |
| Isomeric SMILES | COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O |
| SMILES | COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O |
| Canonical SMILES | COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O |
| Melting Point | 115 - 117 °C |
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